molecular formula C9H8N2O2 B12950683 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-4-one CAS No. 88220-47-7

2-(6-Oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-4-one

Katalognummer: B12950683
CAS-Nummer: 88220-47-7
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: OGDIWXKETOIENP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-4-one is a chemical compound known for its unique structure and properties. This compound features a cyclohexadienone moiety linked to an imidazolidinone ring, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-4-one typically involves the reaction of cyclohexadienone derivatives with imidazolidinone under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Wissenschaftliche Forschungsanwendungen

2-(6-Oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-4-one apart is its unique combination of the cyclohexadienone and imidazolidinone rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

88220-47-7

Molekularformel

C9H8N2O2

Molekulargewicht

176.17 g/mol

IUPAC-Name

2-(2-hydroxyphenyl)-1,4-dihydroimidazol-5-one

InChI

InChI=1S/C9H8N2O2/c12-7-4-2-1-3-6(7)9-10-5-8(13)11-9/h1-4,12H,5H2,(H,10,11,13)

InChI-Schlüssel

OGDIWXKETOIENP-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NC(=N1)C2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.